N-(1H-benzo[d]imidazol-2-yl)-3-cyanobenzamide
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Overview
Description
N-(1H-benzo[d]imidazol-2-yl)-3-cyanobenzamide is a heterocyclic compound that features a benzimidazole ring fused with a benzamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1H-benzo[d]imidazol-2-yl)-3-cyanobenzamide typically involves the cyclization of amido-nitriles. One common method is the nickel-catalyzed cyclization of amido-nitriles, which proceeds through the addition of nickel to the nitrile group, followed by proto-demetallation, tautomerization, and dehydrative cyclization . This method allows for the inclusion of various functional groups, including aryl halides and aromatic heterocycles.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
N-(1H-benzo[d]imidazol-2-yl)-3-cyanobenzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different substituents on the benzimidazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens, alkyl halides, and acyl chlorides are employed under various conditions, including acidic or basic environments.
Major Products
The major products formed from these reactions include substituted benzimidazoles, amine derivatives, and various functionalized benzamides.
Scientific Research Applications
N-(1H-benzo[d]imidazol-2-yl)-3-cyanobenzamide has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its anticancer, antimicrobial, and anti-inflammatory properties.
Industry: Utilized in the development of dyes, pigments, and other functional materials.
Mechanism of Action
The mechanism of action of N-(1H-benzo[d]imidazol-2-yl)-3-cyanobenzamide involves its interaction with specific molecular targets, such as enzymes and receptors. The benzimidazole ring can bind to active sites of enzymes, inhibiting their activity. This compound may also interfere with cellular signaling pathways, leading to its therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
2-Benzamido-N-(1H-benzo[d]imidazol-2-yl)thiazole-4-carboxamide: Known for its inhibitory activity against casein kinase 1 delta and epsilon.
2-Phenyl substituted Benzimidazole derivatives: Exhibits various biological activities, including antimicrobial and anticancer properties.
Uniqueness
N-(1H-benzo[d]imidazol-2-yl)-3-cyanobenzamide stands out due to its unique combination of a benzimidazole ring and a cyanobenzamide moiety, which imparts distinct chemical reactivity and biological activity. Its versatility in undergoing various chemical reactions and its potential therapeutic applications make it a valuable compound in medicinal chemistry.
Properties
Molecular Formula |
C15H10N4O |
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Molecular Weight |
262.27 g/mol |
IUPAC Name |
N-(1H-benzimidazol-2-yl)-3-cyanobenzamide |
InChI |
InChI=1S/C15H10N4O/c16-9-10-4-3-5-11(8-10)14(20)19-15-17-12-6-1-2-7-13(12)18-15/h1-8H,(H2,17,18,19,20) |
InChI Key |
JSWLIGOCNPPDTR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)NC(=N2)NC(=O)C3=CC=CC(=C3)C#N |
Origin of Product |
United States |
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